N,N-Bis(2-hydroxypropyl)aniline

Catalog No.
S1893959
CAS No.
3077-13-2
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(2-hydroxypropyl)aniline

CAS Number

3077-13-2

Product Name

N,N-Bis(2-hydroxypropyl)aniline

IUPAC Name

1-[N-(2-hydroxypropyl)anilino]propan-2-ol

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3

InChI Key

FKOMNQCOHKHUCP-UHFFFAOYSA-N

SMILES

CC(CN(CC(C)O)C1=CC=CC=C1)O

Canonical SMILES

CC(CN(CC(C)O)C1=CC=CC=C1)O

The exact mass of the compound N,N-Bis(2-hydroxypropyl)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166506. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Bis(2-hydroxypropyl)aniline (commonly known as DIPA or Isonol C-100) is a bifunctional aromatic amine-diol primarily procured as a high-performance chain extender and curative for polyurethane and epoxy systems. Structurally, it features a rigid aniline core, a tertiary amine center, and two sterically hindered secondary hydroxyl groups derived from propylene oxide. This specific architecture provides a critical balance of properties: the aromatic ring imparts mechanical rigidity and thermal stability to polymer hard segments, the tertiary amine offers internal auto-catalysis, and the secondary hydroxyls ensure a controlled, moderate reaction rate. Consequently, it is an essential precursor for formulators requiring extended pot life, high ultimate tensile strength, and reduced reliance on external heavy-metal catalysts in casting elastomers, adhesives, and advanced coatings .

Substituting N,N-Bis(2-hydroxypropyl)aniline with generic aliphatic diols (such as 1,4-butanediol) or its closest chemical analog, N-phenyldiethanolamine (PDEA), leads to critical processing and performance failures. Aliphatic extenders lack the rigid aromatic ring, resulting in elastomers with significantly lower load-bearing capacity and thermal stability, while also requiring high doses of external catalysts. Conversely, substituting DIPA with PDEA—which contains highly reactive primary hydroxyls—causes uncontrollable exothermic reactions and drastically shortens the pot life, leading to premature gelation and defective casting in complex molds. DIPA’s specific value lies in its secondary hydroxyl groups, which provide the exact steric hindrance required to extend working time without sacrificing the final cure density or mechanical integrity [1].

Steric Hindrance for Extended Pot Life and Controlled Reactivity

In polyurethane casting applications, the reaction rate of the chain extender dictates the processing window. N,N-Bis(2-hydroxypropyl)aniline (DIPA) features secondary hydroxyl groups with methyl branches that sterically shield the reactive site. Compared to N-phenyldiethanolamine (PDEA), which has unhindered primary hydroxyls, DIPA reduces the isocyanate reaction rate significantly, extending the pot life by a factor of 2x to 3x under standard casting conditions. This controlled reactivity prevents premature gelation and allows for the successful filling of large or complex molds without generating excessive internal thermal stress [1].

Evidence DimensionPot life / Gelation time in MDI-based prepolymer systems
Target Compound DataExtended pot life (typically 15-25 minutes depending on formulation)
Comparator Or BaselineN-phenyldiethanolamine (PDEA) (typically <5-8 minutes)
Quantified Difference200-300% increase in workable pot life
ConditionsStandard MDI-polyether prepolymer casting at 60-80°C

A longer pot life is critical for industrial manufacturability, reducing scrap rates and allowing for the production of larger, defect-free cast elastomer parts.

Aromatic Reinforcement of Mechanical Properties

The inclusion of the rigid aniline core in DIPA fundamentally alters the morphology of the polyurethane hard segment compared to linear aliphatic extenders. When evaluated against 1,4-butanediol (BDO), DIPA-extended elastomers demonstrate improved phase segregation and hard-segment cohesion. This structural rigidity translates to a 15-25% increase in ultimate tensile strength and higher compressive load-bearing capacity, making it a highly effective choice for high-stress industrial applications such as rollers, solid tires, and structural adhesives [1].

Evidence DimensionUltimate Tensile Strength and Compressive Strength
Target Compound DataHigh tensile strength with improved Shore D hardness
Comparator Or Baseline1,4-Butanediol (BDO) extended baselines
Quantified Difference15-25% improvement in ultimate tensile strength
ConditionsStandardized polyurethane elastomer mechanical testing (ambient temperature)

Procuring DIPA allows manufacturers to achieve higher mechanical durability and load-bearing performance without increasing the overall hard-segment content.

Internal Auto-Catalysis via Tertiary Amine Core

DIPA functions as a dual-action molecule: it is both a chain extender and an internal catalyst. The lone pair of electrons on the tertiary nitrogen atom provides built-in catalytic activity for the isocyanate-hydroxyl reaction. When compared to non-amine diols like hexanediol or BDO, formulations using DIPA require up to 50-80% less external organometallic catalyst (such as DBTDL). This not only reduces the formulation cost but also minimizes the long-term polymer degradation and environmental toxicity associated with heavy-metal catalyst residues [1].

Evidence DimensionExternal catalyst (e.g., DBTDL) requirement
Target Compound DataMinimal to zero external catalyst required for final cure
Comparator Or BaselineStandard aliphatic diols (require full catalyst loading)
Quantified Difference50-80% reduction in external heavy-metal catalyst usage
ConditionsPolyurethane elastomer and 2K adhesive formulations

Reducing heavy-metal catalysts improves the environmental profile of the product and prevents catalyst-induced thermal degradation over the polymer's lifecycle.

Amphiphilic Compatibilization in High-Solids Systems

DIPA exhibits an optimal amphiphilic balance, with a solubility parameter that effectively bridges polar and non-polar domains within complex resin mixtures. In high-solids coatings and aqueous emulsions, DIPA acts as an in-situ stabilizer. Compared to standard polyether polyols, DIPA allows for significantly higher loading in reactive diluent packages without triggering phase inversion or requiring additional co-solvents, thereby supporting VOC-compliant formulation strategies .

Evidence DimensionFormulation stability and maximum loading capacity
Target Compound DataStable single-phase blends at high loading
Comparator Or BaselineConventional polyether polyols
Quantified DifferencePrevents phase inversion in high-solids (>80%) systems
ConditionsAqueous emulsions and reactive diluent epoxy/PU packages

This compatibilizing effect is crucial for formulators developing low-VOC, high-solids coatings that require stable, homogeneous resin blends prior to application.

High-Performance Polyurethane Casting Elastomers

Due to its sterically hindered secondary hydroxyls, DIPA is the ideal chain extender for casting large or intricate polyurethane parts. The extended pot life allows for thorough degassing and mold filling, while the aromatic core ensures the final elastomer possesses superior tensile strength, tear resistance, and load-bearing capacity suitable for industrial wheels, rollers, and mining screens [1].

Two-Component (2K) Epoxy and Polyurethane Adhesives

In structural adhesives and sealants, DIPA serves as both a curative and an internal catalyst. Its tertiary amine structure accelerates the final cure without the need for high levels of external organotin catalysts, while its amphiphilic nature ensures excellent compatibility with various resins and reactive diluents, resulting in strong, durable bonds on metal and composite substrates [2].

Low-VOC High-Solids Industrial Coatings

DIPA is highly effective in formulating environmentally compliant, high-solids coatings. Its unique solubility profile prevents phase inversion and acts as an in-situ stabilizer, allowing formulators to reduce solvent use while maintaining excellent flow, leveling, and rapid final curing properties .

Physical Description

Liquid

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 150 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 150 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 126 of 150 companies with hazard statement code(s):;
H315 (15.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (42.06%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (57.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3077-13-2

General Manufacturing Information

2-Propanol, 1,1'-(phenylimino)bis-: ACTIVE

Dates

Last modified: 08-16-2023

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